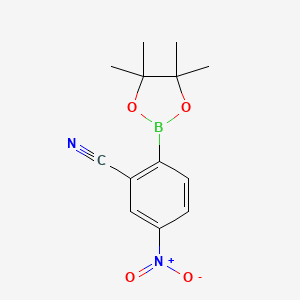
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves multiple steps, including the functionalization of aromatic rings and the introduction of the dioxaborolane group. For instance, Qing-mei Wu et al. (2021) described the synthesis and structural characterization of similar compounds, highlighting the importance of spectroscopic techniques (FT-IR, NMR) and X-ray diffraction in confirming the molecular structure of such complex molecules (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using density functional theory (DFT) calculations and X-ray diffraction methods. These analyses provide insights into the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals, contributing to a deeper understanding of the chemical properties and reactivity of the molecule (Wu et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies Compounds related to 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized, and their structures characterized through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. Density Functional Theory (DFT) calculations have been used to optimize molecular structures, confirming the accuracy of the physical methods. This reveals the utility of these compounds in advanced materials science and spectroscopic analysis, offering insights into molecular conformation and electronic properties (Qing-mei Wu et al., 2021), (P.-Y. Huang et al., 2021).
Optimization and Comparative Analysis DFT and TD-DFT calculations are employed for comparative analysis of spectroscopic data (UV-Visible, 13C NMR), geometrical parameters, and other molecular properties. This highlights the compound's applicability in fields requiring precise molecular understanding and manipulation, such as computational chemistry and material design (Qing-mei Wu et al., 2021).
Chemical Reactivity and Sensing Applications
Hydrogen Peroxide Vapor Detection Research indicates the suitability of boron ester or acid functional groups, related to the compound , for the detection of hydrogen peroxide vapor. This is crucial for explosive detection, especially for peroxide-based explosives. Functional groups are introduced to enhance the reactive activity and sensing performance of borate to hydrogen peroxide vapor, pointing to the compound’s potential in safety and security applications (Yanyan Fu et al., 2016).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles have been conveniently accessed via microwave-assisted synthesis, showcasing the compound’s relevance in facilitating modern, efficient synthesis techniques. This further indicates its utility in the rapid production of complex molecules for various scientific applications (T. Rheault et al., 2009).
Mechanism of Action
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . In the future, it can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(16(17)18)7-9(11)8-15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYIGPKVRYDIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)
![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

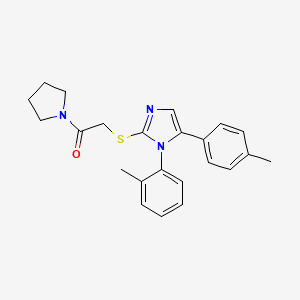
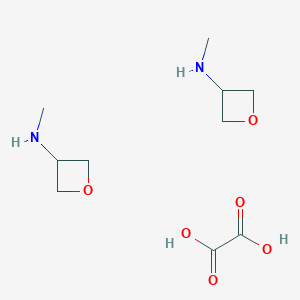

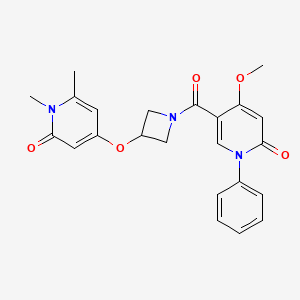
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)
![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

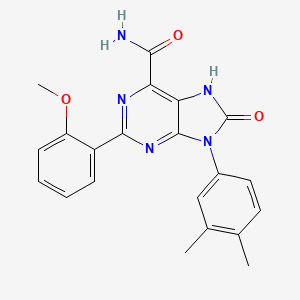
![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)